
Mmae-smcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first reduced to expose thiol groups.
Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.
Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.
The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:
Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.
Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.
Major Products
The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .
Aplicaciones Científicas De Investigación
MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of bioconjugation techniques and linker chemistry.
Biology: Employed in the development of targeted therapies for cancer treatment.
Mecanismo De Acción
MMAE-SMCC exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell.
Drug Release: Inside the cell, the linker is cleaved by cathepsin, releasing MMAE.
Cytotoxic Action: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparación Con Compuestos Similares
MMAE-SMCC is compared with other ADC linkers and payloads:
Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.
Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).
Uniqueness
This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C58H89N7O14S |
|---|---|
Peso molecular |
1140.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
Clave InChI |
KPJLIFRLZIUVFO-AREODUGYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


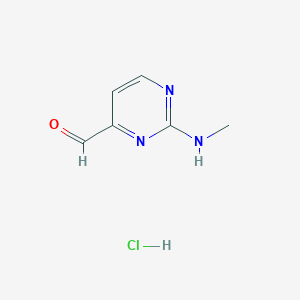
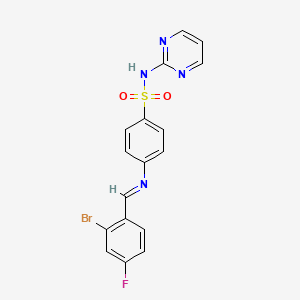

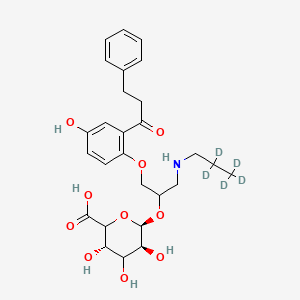

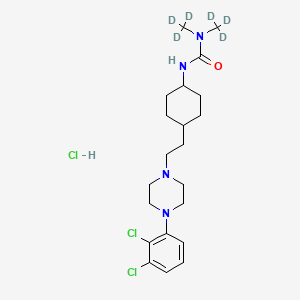
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
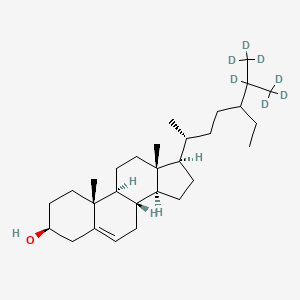

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
